1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is a compound that features a cyclobutanol moiety linked to a pyrazole ring substituted with three methyl groups
Preparation Methods
The synthesis of 1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of the pyrazole on the carbonyl group of the cyclobutanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclobutanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include mild to moderate temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents like dichloromethane (DCM) or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins, influencing their activity and function. The cyclobutanol moiety may also contribute to the compound’s overall binding affinity and specificity by providing additional points of contact with the target.
Comparison with Similar Compounds
Similar compounds to 1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol include other pyrazole derivatives and cyclobutanol-containing molecules. For example:
3,5-Dimethyl-1H-pyrazole: Lacks the cyclobutanol moiety but shares the pyrazole core structure.
1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazole: Similar in structure but with different substitution patterns on the pyrazole ring.
Cyclobutanol derivatives: Compounds like cyclobutanone or cyclobutyl alcohol, which share the cyclobutanol moiety but lack the pyrazole ring.
The uniqueness of this compound lies in its combination of the pyrazole and cyclobutanol functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(3,4,5-trimethylpyrazol-1-yl)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-9(2)12-13(10(8)3)7-11(14)5-4-6-11/h14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWKZEOWHVSRLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2(CCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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